molecular formula C5H5N3O2 B078374 3-amino-2-nitropyridine CAS No. 13269-19-7

3-amino-2-nitropyridine

Cat. No.: B078374
CAS No.: 13269-19-7
M. Wt: 139.11 g/mol
InChI Key: GZBKVUGZEAJYHH-UHFFFAOYSA-N
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Description

3-amino-2-nitropyridine is an organic compound with the molecular formula C5H5N3O2. It is a derivative of pyridine, characterized by the presence of both an amino group and a nitro group attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

3-Amino-2-Nitropyridine, also known as 2-Nitro-3-pyridinamine or 2-Nitropyridin-3-amine, is a chemical compound that has been used in various chemical reactions . . It’s important to note that the targets can vary depending on the specific context of use, such as the type of reaction or the presence of other compounds .

Mode of Action

The mode of action of this compound is primarily through its chemical reactivity. For instance, it has been used in the synthesis of substituted cyclic urea derivatives . The nitro group in the compound can undergo various reactions, including reduction and substitution . The exact interaction with its targets and the resulting changes would depend on the specific reaction conditions and the presence of other reactants .

Biochemical Pathways

It’s known that nitropyridines can participate in various chemical reactions, potentially affecting multiple biochemical pathways . For example, they can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

As a small molecule, it’s likely to have good bioavailability, but the exact properties would depend on factors such as the route of administration and the presence of other compounds .

Result of Action

The result of this compound’s action is primarily the formation of new compounds through chemical reactions . For example, it can be used to synthesize a variety of substituted pyridines . The exact molecular and cellular effects would depend on the specific reaction conditions and the presence of other reactants .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of other reactants, and the specific application . For example, in Suzuki–Miyaura coupling, the reaction conditions are exceptionally mild and functional group tolerant .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-amino-2-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 3-aminopyridine.

Another method involves the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N2O5) in an organic solvent. This reaction forms the N-nitropyridinium ion, which, when reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water, yields 3-nitropyridine .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

3-amino-2-nitropyridine can be compared with other nitropyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

2-nitropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBKVUGZEAJYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157715
Record name 2-Nitropyridin-3-amine
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Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13269-19-7
Record name 2-Nitro-3-pyridinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitropyridin-3-amine
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Record name 2-Nitropyridin-3-amine
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Record name 2-nitropyridin-3-amine
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Record name 2-Nitro-3-pyridinamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 3-Amino-2-nitropyridine be synthesized from N-(3-pyridyl)nitramine?

A: While this compound is a potential rearrangement product of N-(3-pyridyl)nitramine, research indicates this is not a viable synthetic route []. Instead of the desired rearrangement, N-(3-pyridyl)nitramine undergoes a different reaction pathway in the presence of concentrated sulfuric acid. This reaction yields 3-hydroxypyridine and 3,3′-azoxypyridine as identified products []. The study suggests N-(3-pyridyl)hydroxylamine as a key intermediate in this transformation [].

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